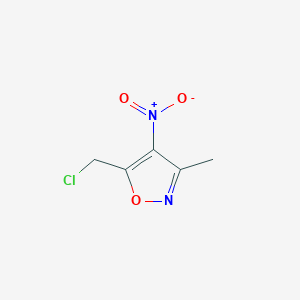![molecular formula C8H4ClNO2S B1435867 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 1360891-68-4](/img/structure/B1435867.png)
4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid
Overview
Description
4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid (4-CTPCA) is an important organic compound that has been widely studied in recent years due to its potential applications in a variety of fields. 4-CTPCA is a heterocyclic compound belonging to the family of thienopyridine carboxylic acids, which are widely used in the synthesis of various drugs, pharmaceuticals, and agrochemicals. 4-CTPCA has also been studied for its potential applications in the fields of materials science, catalysis, and biochemistry.
Scientific Research Applications
Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives
- Application Summary: Thieno[3,2-c]pyridine derivatives, synthesized from 3-bromo-4-chlorothieno[3,2-c]pyridine and cyclic amines, have been studied for their fluorescence properties . These compounds are used in various applications such as organic light emitting diodes, photovoltaic cells, fluorescence dyes, chemosensors, dyes for polymers and textiles, and labels for malignancies in image-guided surgery .
- Methods of Application: The synthesis involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids .
- Results: The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .
Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids
- Application Summary: An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . These compounds have shown antimicrobial activity against Pseudomonas aeruginosa .
- Methods of Application: The synthesis involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
- Results: The synthesized amides showed antimicrobial activity against Pseudomonas aeruginosa similar to the reference drug streptomycin .
Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones
- Application Summary: Pyridine-2-carboxylic acid has been used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have shown important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
- Methods of Application: The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results: The reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Anti-Plasmodial Activity
- Application Summary: Compounds structurally related to “4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid” have been shown to have antiplasmodial activity . They are potent inhibitors of the plasmodial enzyme Pf GSK-3 .
- Methods of Application: The compounds were tested for their inhibitory activity against the plasmodial enzyme Pf GSK-3 .
- Results: The compounds showed potent antiplasmodial activity .
Cocrystallization with Squaric Acid
- Application Summary: Pyridine carboxylic acids have been used in cocrystallization with squaric acid . This has resulted in the formation of new complexes, including a salt–cocrystal continuum and two ionic complexes .
- Methods of Application: The cocrystallization involves the reaction of pyridine carboxylic acids with squaric acid .
- Results: Three new complexes were prepared, and their structures were analyzed using X-ray structural analysis . The complexes showed high thermal stability and inhibiting properties against Poria placenta .
C–H Functionalization of Pyridines
- Application Summary: Pyridine derivatives, such as “4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid”, can potentially be used in direct C–H functionalization of pyridines . This is a sustainable chemistry approach that minimizes waste generation .
- Methods of Application: The C–H functionalization involves the reaction of pyridine derivatives with other reactants .
- Results: This method can lead to the development of diverse heterocyclic scaffolds .
properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-4-3-6(8(11)12)13-5(4)1-2-10-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKJIOAGUOVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid | |
CAS RN |
1360891-68-4 | |
| Record name | 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid](/img/structure/B1435784.png)


![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)
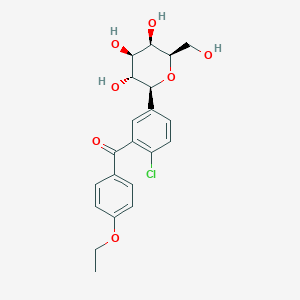
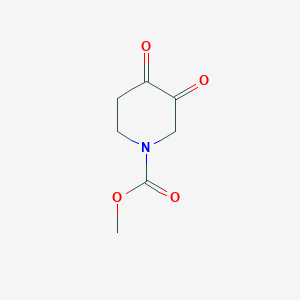
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)
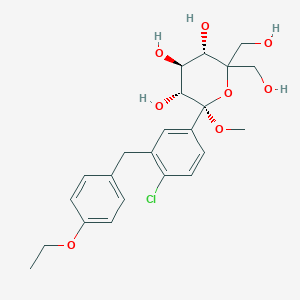
![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)
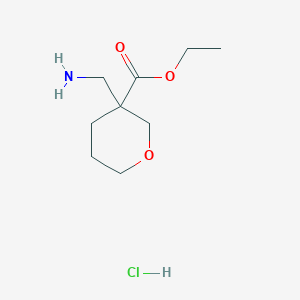
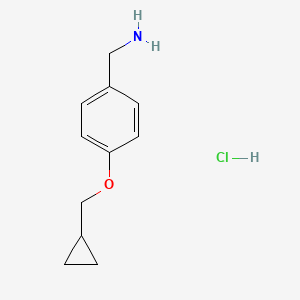
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)
